PF-02413873 (CAS: 936345-35-6) is a potent, orally active, nonsteroidal progesterone receptor (PR) antagonist developed to isolate PR-dependent signaling pathways. It exhibits a high binding affinity for the progesterone receptor (Ki = 2.6 nM) and acts as a fully competitive antagonist that blocks progesterone binding and subsequent PR nuclear translocation [1]. Unlike classic steroidal PR antagonists, PF-02413873 features a distinct pyrazole-benzonitrile scaffold that eliminates the structural liabilities associated with steroidal cross-reactivity. This compound is primarily utilized in translational research, physiologically based pharmacokinetic (PBPK) modeling, and reproductive biology assays where precise, off-target-free PR antagonism is required for reliable downstream readouts [2].
Procuring the industry-standard PR antagonist, RU-486 (mifepristone), introduces severe confounding variables in multi-hormone or complex cellular models. Because RU-486 is built on a steroidal backbone, it functions simultaneously as a potent antagonist of the glucocorticoid receptor (GR) and the androgen receptor (AR)[1]. In practice, utilizing RU-486 to study PR-specific mechanisms—such as endometrial proliferation or lung surfactant regulation—often results in artifactual biomarker upregulation or unintended blockade of dexamethasone-regulated pathways[2]. PF-02413873 circumvents these procurement and experimental bottlenecks by utilizing a nonsteroidal architecture, providing >100-fold selectivity over GR and AR, and ensuring that observed phenotypic changes are strictly PR-mediated [3].
A primary limitation of RU-486 is its potent cross-reactivity with other steroidal receptors. PF-02413873 demonstrates a functional PR IC50 of 14 nM (binding Ki = 2.6 nM) while maintaining >100-fold selectivity over both the androgen receptor (AR) and glucocorticoid receptor (GR), and 30-fold selectivity over the mineralocorticoid receptor (MR) [1].
| Evidence Dimension | Receptor Selectivity (PR vs GR/AR) |
| Target Compound Data | >100-fold selectivity for PR over GR/AR |
| Comparator Or Baseline | RU-486 (Potent dual PR/GR/AR antagonist) |
| Quantified Difference | PF-02413873 eliminates the GR/AR antagonism inherent to RU-486. |
| Conditions | In vitro functional and radioligand binding assays |
Procuring PF-02413873 is essential for researchers who must isolate PR-mediated effects without confounding glucocorticoid or androgen signaling.
In cynomolgus macaque models evaluating endometrial functionalis thickness, RU-486 induced an approximate 2-fold artifactual increase in endometrial AR expression compared to vehicle. In contrast, PF-02413873 achieved comparable PR antagonism (endometrial thickness reduction) but was without apparent effect on endometrial AR expression across all tested doses [1].
| Evidence Dimension | Endometrial AR Expression |
| Target Compound Data | No apparent effect vs. vehicle control |
| Comparator Or Baseline | RU-486 (~2-fold increase in AR expression) |
| Quantified Difference | PF-02413873 prevents the 2-fold artifactual AR upregulation caused by RU-486. |
| Conditions | In vivo macaque model, semiquantitative immunohistochemistry |
Prevents artifactual biomarker drift in reproductive tissue models, ensuring accurate downstream transcriptomic and proteomic readouts.
In H441 lung epithelial cells, progesterone acts as a competitive antagonist of dexamethasone (DXM)-induced surfactant protein B (SP-B) expression. RU-486 imitates this inhibitory effect due to its intrinsic GR antagonism. Conversely, PF-02413873 does not imitate the inhibitory effect, proving it does not interfere with DXM-regulated gene expression at the glucocorticoid receptor [1].
| Evidence Dimension | Inhibition of DXM-induced SP-B expression |
| Target Compound Data | No inhibition of DXM-induced SP-B expression |
| Comparator Or Baseline | RU-486 (Imitates progesterone's inhibitory effect on DXM) |
| Quantified Difference | PF-02413873 maintains clean GR signaling, whereas RU-486 blocks it. |
| Conditions | H441 lung epithelial cells exposed to DXM and PR antagonists |
Validates PF-02413873 as the required PR antagonist in co-culture or multi-hormone assays where glucocorticoids are actively utilized.
PF-02413873 exhibits highly predictable, species-specific clearance rates driven by CYP3A4-catalyzed oxidative metabolism. Clearance is high in rats (84 mL/min/kg) but low in dogs (3.8 mL/min/kg), which scales accurately to human PBPK models, supporting reliable once-daily oral suspension dosing in higher mammals[1].
| Evidence Dimension | In Vivo Clearance (CL) |
| Target Compound Data | 84 mL/min/kg (rat); 3.8 mL/min/kg (dog) |
| Comparator Or Baseline | General steroidal baseline (variable/unpredictable PK) |
| Quantified Difference | Provides a stable, predictable clearance profile for robust PBPK scaling. |
| Conditions | Preclinical IV and oral suspension administration |
Enables precise dose-setting and physiologically based pharmacokinetic (PBPK) modeling in translational in vivo studies.
PF-02413873 is the optimal choice for in vitro assays requiring strict isolation of PR pathways. Because it lacks the steroidal backbone of RU-486, it prevents confounding data caused by unintended glucocorticoid or androgen receptor antagonism [1].
In vivo studies evaluating endometrial functionalis thickness should prioritize PF-02413873 over RU-486 to avoid artifactual upregulation of androgen receptors, ensuring that downstream histological and transcriptomic biomarkers remain stable[2].
For respiratory or complex epithelial models where dexamethasone or other glucocorticoids are administered simultaneously, PF-02413873 is required to block PR activity without interfering with DXM-regulated gene expression (e.g., surfactant proteins) [3].
Due to its well-characterized, CYP3A4-mediated clearance profile (high in rats, low in dogs), PF-02413873 serves as an excellent nonsteroidal reference compound for validating physiologically based pharmacokinetic (PBPK) models and once-daily oral dosing regimens in higher mammals[4].